molecular formula C11H14INO B1396916 4-(4-Iodo-2-methylphenyl)morpholine CAS No. 1310704-44-9

4-(4-Iodo-2-methylphenyl)morpholine

Cat. No.: B1396916
CAS No.: 1310704-44-9
M. Wt: 303.14 g/mol
InChI Key: HWCXRBKHCCHVDR-UHFFFAOYSA-N
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Description

4-(4-Iodo-2-methylphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-2-methylphenyl)morpholine typically involves the reaction of 4-iodo-2-methylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-2-methylphenyl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium azide
  • Potassium cyanide
  • Potassium permanganate
  • Hydrogen peroxide
  • Lithium aluminum hydride
  • Sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce oxidized morpholine derivatives.

Scientific Research Applications

4-(4-Iodo-2-methylphenyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Iodo-2-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Iodo-2-methylphenyl)morpholine include other morpholine derivatives and iodinated aromatic compounds. Some examples are:

  • 4-(4-Bromo-2-methylphenyl)morpholine
  • 4-(4-Chloro-2-methylphenyl)morpholine
  • 4-(4-Fluoro-2-methylphenyl)morpholine .

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-iodo-2-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXRBKHCCHVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with 4-iodo-2-methylaniline (2.0 g, 8.6 mmol), 2,2′-dichloroethyl ether (2.45 g, 17.2 mmol), NH4Br (8.28 g, 25 mmol), and an aqueous NaOH solution (42 wt %, 4.10 g, 42.9 mmol). The mixture was refluxed overnight. The reaction mixture was cooled to rt and diluted with EtOAc (20 mL). The organic layer was separated, and the aqueous layer extracted with EtOAc (20 mL). The combined organic layers were washed with water (20 mL), dried over MgSO4 and concentrated under reduced pressure. The material was purified on silica gel eluting with 10:1 hexane/EtOAc to give 4-(4-iodo-2-methylphenyl)morpholine (1.3 g, 50%): 1H NMR (CDCl3, 400 MHz): 7.48 (d, J=8.4 Hz, 2H), 6.76 (s, 2H), 3.84-3.82 (m, 4H), 2.88-2.85 (m, 4H), 2.26 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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